molecular formula C10H7N3O B12996868 2-cyano-N-(4-cyanophenyl)acetamide

2-cyano-N-(4-cyanophenyl)acetamide

Cat. No.: B12996868
M. Wt: 185.18 g/mol
InChI Key: JFDWEWOVUDNSHE-UHFFFAOYSA-N
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Description

2-cyano-N-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C10H7N3O. It is a derivative of cyanoacetamide and features both cyano and acetamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with cyanoacetic acid or its derivatives. One common method includes the condensation of 4-cyanophenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-cyanophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes, which are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-cyanophenyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in condensation and substitution reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific heterocyclic compounds synthesized from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(4-cyanophenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-cyano-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14)

InChI Key

JFDWEWOVUDNSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CC#N

Origin of Product

United States

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